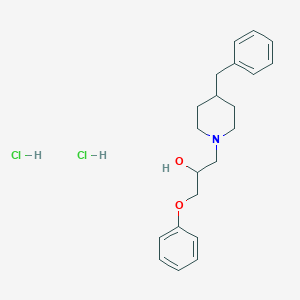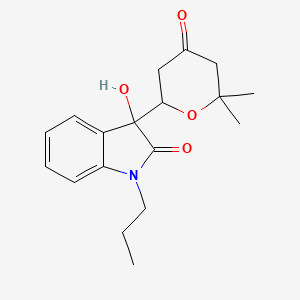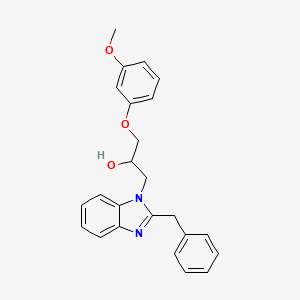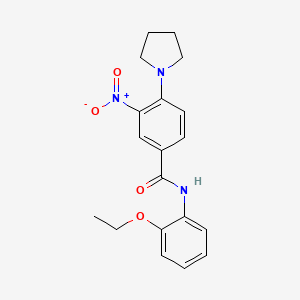
1-(4-benzyl-1-piperidinyl)-3-phenoxy-2-propanol dihydrochloride
Übersicht
Beschreibung
1-(4-benzyl-1-piperidinyl)-3-phenoxy-2-propanol dihydrochloride, also known as RB-101, is a novel analgesic compound that has gained significant attention in the scientific community. It is a potent inhibitor of the enzyme neutral endopeptidase (NEP) and has been shown to have potential therapeutic applications in the treatment of pain and addiction.
Wirkmechanismus
1-(4-benzyl-1-piperidinyl)-3-phenoxy-2-propanol dihydrochloride works by inhibiting the activity of the enzyme NEP, which is involved in the degradation of endogenous opioid peptides. By inhibiting NEP, 1-(4-benzyl-1-piperidinyl)-3-phenoxy-2-propanol dihydrochloride increases the concentration of endogenous opioids in the body, leading to increased analgesia and decreased drug-seeking behavior.
Biochemical and Physiological Effects:
1-(4-benzyl-1-piperidinyl)-3-phenoxy-2-propanol dihydrochloride has been shown to have a number of biochemical and physiological effects. It increases the concentration of endogenous opioids in the body, leading to increased analgesia and decreased drug-seeking behavior. Additionally, 1-(4-benzyl-1-piperidinyl)-3-phenoxy-2-propanol dihydrochloride has been shown to have anti-inflammatory effects and can reduce the expression of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-(4-benzyl-1-piperidinyl)-3-phenoxy-2-propanol dihydrochloride in lab experiments is its potent and selective inhibition of NEP. This allows for the study of the effects of increased endogenous opioid concentrations without the confounding effects of other neurotransmitters. However, 1-(4-benzyl-1-piperidinyl)-3-phenoxy-2-propanol dihydrochloride has limitations in that it is not suitable for long-term use due to its potential for liver toxicity.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(4-benzyl-1-piperidinyl)-3-phenoxy-2-propanol dihydrochloride. One area of research is the development of new analogs of 1-(4-benzyl-1-piperidinyl)-3-phenoxy-2-propanol dihydrochloride with improved pharmacokinetic properties. Another area of research is the study of the effects of 1-(4-benzyl-1-piperidinyl)-3-phenoxy-2-propanol dihydrochloride on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, 1-(4-benzyl-1-piperidinyl)-3-phenoxy-2-propanol dihydrochloride could be studied in combination with other analgesic compounds to determine if there is a synergistic effect.
Wissenschaftliche Forschungsanwendungen
1-(4-benzyl-1-piperidinyl)-3-phenoxy-2-propanol dihydrochloride has been extensively studied for its potential use in the treatment of pain and addiction. It has been shown to be effective in reducing pain in animal models and has also been studied in human clinical trials for the treatment of chronic pain. Additionally, 1-(4-benzyl-1-piperidinyl)-3-phenoxy-2-propanol dihydrochloride has been shown to be effective in reducing drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.2ClH/c23-20(17-24-21-9-5-2-6-10-21)16-22-13-11-19(12-14-22)15-18-7-3-1-4-8-18;;/h1-10,19-20,23H,11-17H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTKALGUVDUGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(COC3=CC=CC=C3)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperidin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{4-[ethyl(2-thienylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4083732.png)
![1-[cyclohexyl(methyl)amino]-3-(2-fluorophenoxy)-2-propanol hydrochloride](/img/structure/B4083741.png)
![6-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083749.png)
![2-methoxy-4-(9-oxo-7,8,9,10,11,12-hexahydrobenzo[a]-4,7-phenanthrolin-8-yl)phenyl 4-nitrobenzoate](/img/structure/B4083750.png)
![2-(1-adamantyl)-N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}acetamide](/img/structure/B4083761.png)
![N-[4-(6-amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl]acetamide](/img/structure/B4083763.png)


![6-ethyl-6-methyl-4-(4-methylphenyl)-6,7-dihydrobenzo[h]tetrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B4083783.png)

![2-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4083789.png)


![4-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-nitrobenzamide](/img/structure/B4083809.png)